5-Amino-4-bromo-2-fluorobenzaldehyde
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4-bromo-2-fluorobenzaldehyde typically involves multi-step reactions. One common method includes the bromination of 2-fluorobenzaldehyde followed by amination . The reaction conditions often involve the use of N-bromosuccinimide (NBS) as the brominating agent in a solvent like dichloromethane (CH2Cl2) at low temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet demand. Continuous flow chemistry is often utilized to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
5-Amino-4-bromo-2-fluorobenzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: 5-Amino-4-bromo-2-fluorobenzoic acid.
Reduction: 5-Amino-4-bromo-2-fluorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Amino-4-bromo-2-fluorobenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the development of fluorescent probes and markers.
Medicine: Investigated for potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Amino-4-bromo-2-fluorobenzaldehyde depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary widely based on the specific context of its use .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-fluorobenzaldehyde: Similar structure but lacks the amino group.
4-Bromo-2-fluorobenzaldehyde: Similar structure but with different positioning of the bromine and fluorine atoms.
Uniqueness
5-Amino-4-bromo-2-fluorobenzaldehyde is unique due to the presence of both an amino group and a bromine atom on the benzaldehyde ring, which allows for a diverse range of chemical reactions and applications .
Properties
Molecular Formula |
C7H5BrFNO |
---|---|
Molecular Weight |
218.02 g/mol |
IUPAC Name |
5-amino-4-bromo-2-fluorobenzaldehyde |
InChI |
InChI=1S/C7H5BrFNO/c8-5-2-6(9)4(3-11)1-7(5)10/h1-3H,10H2 |
InChI Key |
QGINAMRTFRBXAE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1N)Br)F)C=O |
Origin of Product |
United States |
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